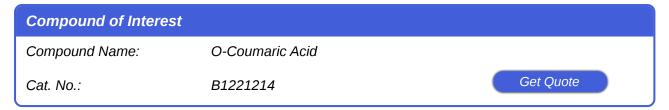


Spectroscopic and Biological Signaling Insights into O-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant species. Its biological activities, including antioxidant and anticarcinogenic properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the spectroscopic characteristics of **O-Coumaric acid**, alongside an exploration of its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of O-Coumaric Acid

The structural elucidation and characterization of **O-Coumaric acid** are critically dependent on various spectroscopic techniques. This section summarizes the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for trans-**O-Coumaric acid**.

Table 1: ¹H NMR Spectroscopic Data for trans-**O-Coumaric Acid**



Proton	Chemical Shift (δ) in ppm
H3	6.90
H4	7.21
H5	6.82
H6	7.56
H7 (α-vinylic)	6.51
H8 (β-vinylic)	7.82
ОН	10.17
СООН	Not explicitly stated

Note: Data obtained in DMSO- d_6 . Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for trans-O-Coumaric Acid[1]

Carbon Atom	Chemical Shift (δ) in ppm
C1	120.97
C2	156.64
C3	118.30
C4	131.47
C5	116.18
C6	128.72
C7 (α-vinylic)	116.31
C8 (β-vinylic)	141.22
C9 (Carboxyl)	171.30



Note: Data obtained in DMSO-d₆ and CD₃OD. Chemical shifts may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **O-Coumaric acid** are presented in Table 3.

Table 3: FT-IR Spectroscopic Data for O-Coumaric Acid

Wavenumber (cm⁻¹)	Assignment
~3400	O-H stretching (phenolic)
~3000	C-H stretching (aromatic and vinylic)
~1680	C=O stretching (carboxylic acid)
~1630	C=C stretching (vinylic)
~1600, ~1450	C=C stretching (aromatic)
~1250	C-O stretching (phenol)
~980	=C-H bending (out-of-plane, trans olefin)

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. **O-Coumaric acid** exhibits characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for **O-Coumaric Acid**

Solvent	λmax (nm)
Methanol	~275, ~330



Note: The position and intensity of absorption bands can be affected by the solvent polarity and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on commonly cited methodologies.

NMR Spectroscopy

- Sample Preparation: A sample of **O-Coumaric acid** is dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄, to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker DMX-500MHz instrument.
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a
 proton-decoupled spectrum is typically acquired to simplify the spectrum.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

FT-IR Spectroscopy

- Sample Preparation: The solid sample of **O-Coumaric acid** is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
- Instrumentation: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A
 background spectrum of the KBr pellet is recorded and subtracted from the sample
 spectrum.

UV-Vis Spectroscopy



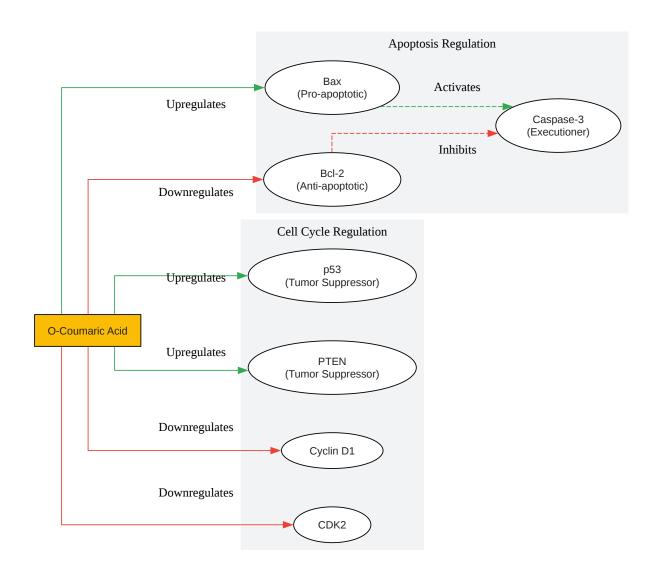
- Sample Preparation: A stock solution of **O-Coumaric acid** is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is then diluted to an appropriate concentration (e.g., 0.5 mM) to ensure the absorbance is within the linear range of the instrument.[2]
- Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.
- Data Acquisition: The spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. A baseline correction is performed using the solvent as a blank.

Biological Signaling of O-Coumaric Acid

O-Coumaric acid has been shown to exert biological effects by modulating various cellular signaling pathways, particularly in the context of cancer. Studies on human breast cancer cells (MCF-7) have revealed that **O-Coumaric acid** can induce apoptosis and affect cell cycle regulation.[3][4]

The diagram below illustrates the putative signaling effects of **O-Coumaric acid** in cancer cells based on observed changes in protein and mRNA levels.





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Caption: Putative signaling effects of **O-Coumaric Acid** in cancer cells.



Furthermore, **O-Coumaric acid** has been identified as a potential early signaling molecule in the symbiotic relationship between Pinus pinea and the ectomycorrhizal fungus Pisolithus arhizus. This suggests a role for this compound in inter-organismal communication, a promising area for future research.

Conclusion

This technical guide has provided a consolidated overview of the spectroscopic data of **O-Coumaric acid**, including NMR, IR, and UV-Vis analyses, along with generalized experimental protocols. The presented data and methodologies offer a foundational resource for the identification and characterization of this compound. Additionally, the exploration of its impact on cellular signaling pathways highlights its potential as a bioactive molecule for further investigation in drug discovery and development. The diverse biological activities of **O-Coumaric acid** underscore the importance of continued research into its mechanisms of action and potential therapeutic applications.

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